5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Description
This compound belongs to the barbiturate-derived family, characterized by a central diazinane-trione core substituted with aromatic groups. The structure features a 4-methoxyphenyl methylidene group at the C5 position and 4-methylphenyl groups at the N1 and N3 positions. Its synthesis typically involves condensation reactions between 1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione and 4-methoxybenzaldehyde under acidic or basic conditions, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-17-4-10-20(11-5-17)27-24(29)23(16-19-8-14-22(32-3)15-9-19)25(30)28(26(27)31)21-12-6-18(2)7-13-21/h4-16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIVYDOANUYVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)C(=O)N(C2=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione (CAS No. 299420-40-9) is a synthetic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, including antibacterial effects and enzyme inhibition, supported by relevant data tables and research findings.
- Molecular Formula : C26H22N2O4
- Molecular Weight : 426.46 g/mol
- IUPAC Name : 5-[(4-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antibacterial properties and enzyme inhibition capabilities. The following sections detail these activities.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of new compounds. The synthesized derivatives of diazinane have been evaluated for their inhibition of acetylcholinesterase (AChE) and urease.
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | AChE | 2.14 ± 0.003 | |
| Compound E | Urease | 0.63 ± 0.001 | |
| Compound F | AChE | 21.25 (Thiourea) |
The data indicates that some derivatives exhibit strong inhibitory activity against urease and moderate activity against AChE, suggesting potential applications in treating conditions like hyperurecemia or Alzheimer's disease.
Case Studies
Case studies involving similar compounds provide insight into the potential applications of 5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione:
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Case Study on Antibacterial Efficacy :
- A study evaluated the antibacterial properties of a related diazinane derivative against multiple bacterial strains. Results showed significant inhibition of growth in Staphylococcus aureus, indicating potential for further development in antibiotic therapies.
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Case Study on Enzyme Inhibition :
- Research conducted on a series of diazinane compounds demonstrated potent urease inhibition across various derivatives. The findings suggested that modifications to the chemical structure could enhance enzyme binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
The compound’s structural analogs differ primarily in the substituents on the phenyl rings and the methylidene group. Key examples include:
Key Observations :
- Electron-withdrawing vs. electron-donating groups : Chloro substituents (e.g., 4-Cl in ) may enhance electrophilic reactivity, whereas methoxy/ethoxy groups (e.g., 4-MeO in , 4-EtO in ) improve solubility and π-π stacking in crystalline phases.
- Positional isomerism : 2,4-Dimethoxy substitution () introduces steric hindrance and alters electronic distribution compared to para-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
